1-Ethyl-4-(prop-2-EN-1-YL)piperidin-4-OL
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Overview
Description
1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with ethyl bromide and allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and cyclization reactions are commonly employed, utilizing catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-one
Reduction: Formation of 1-Ethyl-4-(prop-2-en-1-yl)piperidine
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s hydroxyl group and piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(prop-2-en-1-yl)piperidine
- 1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-one
- 2-methyl-1-piperidin-4-yl-propan-1-ol
Uniqueness
1-Ethyl-4-(prop-2-en-1-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl and an allyl group on the piperidine ring allows for diverse chemical reactivity and potential pharmacological activities .
Biological Activity
1-Ethyl-4-(prop-2-EN-1-YL)piperidin-4-OL is a piperidine derivative that has garnered attention for its diverse biological activities. Piperidine compounds are known for their pharmacological potential, including effects on the central nervous system (CNS), antimicrobial properties, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with an ethyl group and an allyl alcohol moiety. This unique structure may contribute to its varied biological activities.
Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. A study involving various piperidine derivatives demonstrated their potential to inhibit the growth of multiple cancer cell lines, including breast and liver cancer cells. The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Breast) | TBD | Inhibition of cell proliferation |
HepG2 (Liver) | TBD | Induction of apoptosis | |
Piperidine A | A549 (Lung) | TBD | Cell cycle arrest |
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antibacterial and antifungal activities. The compound has shown promising results against various Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicative of its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | TBD | Strong antibacterial activity |
Escherichia coli | TBD | Moderate antibacterial activity |
Candida albicans | TBD | Antifungal activity |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various in vivo models. The compound has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Table 3: Anti-inflammatory Activity
Compound | Inhibition (%) | Cytokine Targeted |
---|---|---|
This compound | TBD | TNF-alpha |
Piperidine B | TBD | IL-6 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with G-protein-coupled receptors, influencing various signaling pathways.
- Ion Channel Effects : The compound might affect voltage-gated ion channels, which play a crucial role in cellular excitability and neurotransmitter release .
Case Studies
A case study involving the synthesis and evaluation of various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of electron-donating or withdrawing groups significantly affected the anticancer and antimicrobial efficacy of these compounds .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-ethyl-4-prop-2-enylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-3-5-10(12)6-8-11(4-2)9-7-10/h3,12H,1,4-9H2,2H3 |
InChI Key |
UYJXNKBAFVYFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(CC=C)O |
Origin of Product |
United States |
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